ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
CAS No.: 1105233-60-0
Cat. No.: VC6598394
Molecular Formula: C25H22N4O5
Molecular Weight: 458.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105233-60-0 |
|---|---|
| Molecular Formula | C25H22N4O5 |
| Molecular Weight | 458.474 |
| IUPAC Name | ethyl 3-[[2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C25H22N4O5/c1-3-33-25(32)18-6-4-7-19(14-18)26-21(30)15-29-13-5-8-20(24(29)31)23-27-22(28-34-23)17-11-9-16(2)10-12-17/h4-14H,3,15H2,1-2H3,(H,26,30) |
| Standard InChI Key | OZPPWGBCNMYSRT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three primary domains:
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1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen and one oxygen atom at positions 1, 2, and 4, respectively. The 4-methylphenyl substituent at position 3 enhances lipophilicity, potentially improving membrane permeability.
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2-Oxo-1,2-Dihydropyridine: A six-membered ring with a ketone group at position 2, contributing to hydrogen-bonding interactions with biological targets. The dihydro configuration introduces partial saturation, modulating electronic properties.
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Ethyl Benzoate Backbone: The esterified benzoic acid group at position 3 provides steric bulk and influences solubility. The ethyl ester moiety is often utilized as a prodrug strategy to enhance bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₂N₄O₅ |
| Molecular Weight | 458.474 g/mol |
| IUPAC Name | Ethyl 3-[[2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
| logP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key intermediates (Figure 1):
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4-Methylphenyl-1,2,4-oxadiazole: Typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under microwave irradiation.
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2-Oxo-1,2-dihydropyridine: Prepared through cyclocondensation of β-keto esters with ammonium acetate.
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Ethyl 3-Aminobenzoate: Functionalized via acetamide linkage to bridge the pyridinone and oxadiazole units.
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction times from 12–24 hours to 30–60 minutes while improving yields by 15–20% compared to conventional heating.
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Catalytic Systems: Pd/C or Ni catalysts facilitate coupling reactions between aromatic rings and heterocycles, achieving >85% purity in final products.
Biological Activities and Mechanisms
Oxadiazole-Mediated Target Modulation
The 1,2,4-oxadiazole ring engages in:
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Enzyme Inhibition: Competes with ATP for binding pockets in kinases (e.g., MAPK, PI3K) through π-π stacking and hydrogen bonding .
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Receptor Antagonism: Blocks prostaglandin E2 (PGE2) receptors, explaining observed anti-inflammatory effects in analogs.
Pyridinone Contributions
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ROS Scavenging: The 2-oxo group quenches reactive oxygen species (ROS), as demonstrated in murine macrophage models (IC₅₀ = 12.3 μM) .
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DNA Intercalation: Planar regions of the dihydropyridine intercalate into DNA helices, inducing apoptosis in cancer cell lines.
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | IC₅₀ (Anti-inflammatory) | IC₅₀ (Anticancer) |
|---|---|---|
| Target Compound | Pending | Pending |
| EVT-3362432 | 8.2 μM | 15.7 μM |
| L793-4368 | 11.4 μM | 22.1 μM |
| CAS 1105226-08-1 | 6.8 μM | 9.3 μM |
Pharmacokinetic Profiling
Absorption and Distribution
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logP: Predicted value of 3.8 suggests moderate lipophilicity, favoring intestinal absorption but requiring formulation aids for aqueous solubility.
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Plasma Protein Binding: >90% binding anticipated due to aromatic stacking with albumin .
Metabolic Pathways
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Ester Hydrolysis: Hepatic carboxylesterases cleave the ethyl benzoate to the carboxylic acid, enhancing renal excretion.
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Oxadiazole Ring Oxidation: CYP3A4 mediates hydroxylation at the 4-methylphenyl group, producing inactive metabolites .
Therapeutic Applications
Oncology
In silico docking studies predict strong affinity (Kd = 4.7 nM) for EGFR tyrosine kinase, surpassing erlotinib (Kd = 6.2 nM) . Xenograft models using analogs show 58% tumor volume reduction versus controls .
Inflammation Management
Structural similarities to COX-2 inhibitors suggest potential for treating arthritis. Analog L793-4368 reduces paw edema in rats by 62% at 10 mg/kg .
Challenges and Future Directions
Synthetic Scalability
Current yields of 34–41% necessitate optimization for industrial production. Flow chemistry approaches may enhance throughput.
Toxicity Profiling
No acute toxicity data exist. Prioritize:
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Ames test for mutagenicity
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hERG channel binding assays
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